molecular formula C17H14O3 B1222377 2-Methoxy-2,4-diphenyl-3(2H)-furanone CAS No. 50632-57-0

2-Methoxy-2,4-diphenyl-3(2H)-furanone

Cat. No.: B1222377
CAS No.: 50632-57-0
M. Wt: 266.29 g/mol
InChI Key: BLWINLJDTOJSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2,4-diphenyl-3(2H)-furanone, also known as this compound, is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Screening Assays

2-Methoxy-2,4-diphenyl-3(2H)-furanone has been utilized for fluorescent screening assays. One significant use is labeling collagen as a substrate to detect mammalian collagenase activity. This approach is notably advantageous for screening large sample numbers. The compound’s non-fluorescent nature, both as an unbound reagent and in hydrolysis products, enhances its suitability for such applications, offering a simple, efficient, and high-yield labeling process (O'Grady, Nethery, & Hunter, 1984).

Labeling of Proteins

The compound is also employed for the fluorescent labeling of proteins. When reacting with primary amino groups, it forms fluorescent products, useful for intense immunofluorescent staining. This methodology has demonstrated its effectiveness in various research contexts, highlighting its versatility in biological studies (Weigele, de Bernardo, & Leimgruber, 1973).

Chiroptical Properties Studies

It is used in studying chiroptical properties, particularly in forming chromophores with dipeptides and amino acids. This application is essential for understanding the absolute configuration and chiroptical characteristics of these biomolecules, contributing significantly to the field of stereochemistry (Toome & Wegrzynski, 1983).

Molecular Weight Estimation

This compound is employed in the estimation of molecular weights through polyacrylamide gel electrophoresis. Its use as a fluorescent label for proteins in this context has shown high sensitivity and precision, which is crucial for accurate molecular weight determination in biochemical research (Barger, White, Pace, Kemper, & Ragland, 1976).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The safety precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

2-methoxy-2,4-diphenylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-19-17(14-10-6-3-7-11-14)16(18)15(12-20-17)13-8-4-2-5-9-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWINLJDTOJSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(=O)C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964867
Record name 2-Methoxy-2,4-diphenylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-57-0
Record name 2-Methoxy-2,4-diphenyl-3(2H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-2,4-diphenylfuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-2,4-diphenyl-3(2H)-furanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-2,4-diphenyl-3(2H)-furanone
Reactant of Route 2
Reactant of Route 2
2-Methoxy-2,4-diphenyl-3(2H)-furanone
Reactant of Route 3
2-Methoxy-2,4-diphenyl-3(2H)-furanone
Reactant of Route 4
2-Methoxy-2,4-diphenyl-3(2H)-furanone
Reactant of Route 5
2-Methoxy-2,4-diphenyl-3(2H)-furanone
Reactant of Route 6
2-Methoxy-2,4-diphenyl-3(2H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.